molecular formula C22H17ClN2O2 B3552653 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No. B3552653
M. Wt: 376.8 g/mol
InChI Key: RFXSKMNHYTVMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, also known as C16H13ClN2O2, is a chemical compound that has been widely used in scientific research. It is a benzoxazole derivative that has shown potential in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to have anticonvulsant activity by modulating the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide in lab experiments is its potential to exhibit various pharmacological properties. It has been widely studied for its anti-inflammatory, analgesic, and anticonvulsant activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. One of the potential areas of study is its potential as a chemotherapeutic agent for the treatment of cancer. It has been shown to have cytotoxic activity against various cancer cell lines, making it a promising candidate for further research. Another area of study is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, suggesting its potential as a treatment option for these diseases.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to have potential as a chemotherapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-14-7-8-16(12-18(14)23)22-25-19-13-17(9-10-20(19)27-22)24-21(26)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXSKMNHYTVMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Reactant of Route 6
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

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